molecular formula C21H23NO5 B11075482 2-(4-Methoxybenzyl)-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

2-(4-Methoxybenzyl)-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No.: B11075482
M. Wt: 369.4 g/mol
InChI Key: CYOKHXZXJDYXLW-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a complex organic compound with a unique structure that includes a methoxybenzyl group, a methylprop-2-en-1-yl group, and an epoxyisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzyl)-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the epoxyisoindole core: This can be achieved through a cyclization reaction involving an appropriate diene and a dienophile under controlled conditions.

    Introduction of the methoxybenzyl group: This step often involves a nucleophilic substitution reaction where a methoxybenzyl halide reacts with the intermediate compound.

    Addition of the methylprop-2-en-1-yl group: This can be accomplished through a Friedel-Crafts alkylation reaction using a suitable alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxybenzyl halide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-Methoxybenzyl)-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties could be exploited in the design of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism by which 2-(4-Methoxybenzyl)-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, thereby influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydroisoindole-7-carboxylic acid
  • 2-(4-Methoxybenzyl)-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydroisoindole-7-carboxylic acid

Uniqueness

The presence of the epoxy group in 2-(4-Methoxybenzyl)-3-(2-methylprop-2-en-1-yl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid distinguishes it from similar compounds. This epoxy group can significantly influence the compound’s reactivity and interaction with biological targets, making it unique in its class.

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-(2-methylprop-2-enyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid

InChI

InChI=1S/C21H23NO5/c1-12(2)10-16-21-9-8-15(27-21)17(20(24)25)18(21)19(23)22(16)11-13-4-6-14(26-3)7-5-13/h4-9,15-18H,1,10-11H2,2-3H3,(H,24,25)

InChI Key

CYOKHXZXJDYXLW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1C23C=CC(O2)C(C3C(=O)N1CC4=CC=C(C=C4)OC)C(=O)O

Origin of Product

United States

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